molecular formula C7H3FIN3O2 B1326393 6-Fluoro-3-iodo-4-nitro-1H-indazole CAS No. 885522-71-4

6-Fluoro-3-iodo-4-nitro-1H-indazole

Cat. No.: B1326393
CAS No.: 885522-71-4
M. Wt: 307.02 g/mol
InChI Key: IYFJIWZQSMZCML-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-4-nitro-1H-indazole (CAS: 885522-71-4) is a halogenated nitroindazole derivative with a molecular formula of C₇H₃FIN₃O₂ and a molecular weight of 307.02 g/mol. This compound features a fluorine substituent at position 6, an iodine atom at position 3, and a nitro group at position 4 of the indazole core. Its structural complexity and electron-withdrawing substituents make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors or radiopharmaceuticals due to the presence of iodine .

Properties

IUPAC Name

6-fluoro-3-iodo-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFJIWZQSMZCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646391
Record name 6-Fluoro-3-iodo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-71-4
Record name 6-Fluoro-3-iodo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-iodo-4-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 6-fluoroindazole followed by iodination. The nitration step can be carried out using nitric acid and sulfuric acid under controlled temperature conditions. The iodination step often involves the use of iodine or an iodine-containing reagent in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-iodo-4-nitro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom, to form N-oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typically used.

Major Products Formed:

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of 6-fluoro-3-iodo-4-amino-1H-indazole.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

6-Fluoro-3-iodo-4-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-iodo-4-nitro-1H-indazole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituent patterns, molecular weights, and key applications of 6-Fluoro-3-iodo-4-nitro-1H-indazole with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties References
This compound F (6), I (3), NO₂ (4) C₇H₃FIN₃O₂ 307.02 885522-71-4 Kinase inhibitor precursor; radiopharmaceuticals
6-Bromo-4-fluoro-1H-indazole Br (6), F (4) C₇H₄BrFN₂ 228.04 N/A Drug development; chemical synthesis
4-Fluoro-6-iodo-1H-indazole F (4), I (6) C₇H₄FIN₂ 262.02 887568-03-8 Cross-coupling reactions; ligand synthesis
4-Fluoro-3-iodo-6-methyl-1H-indazole F (4), I (3), CH₃ (6) C₈H₆FIN₂ 276.05 885522-16-7 Intermediate for functionalized indazoles
6-Bromo-3-fluoro-4-nitro-1H-indazole Br (6), F (3), NO₂ (4) C₇H₃BrFN₃O₂ 271.01 N/A Nitro-reduction studies; medicinal chemistry

Key Observations :

  • Substituent Positioning : The placement of iodine and nitro groups significantly impacts reactivity. For example, this compound’s nitro group at position 4 enhances electrophilicity, making it a candidate for nucleophilic aromatic substitution, whereas 4-Fluoro-6-iodo-1H-indazole lacks this functional group .
  • Molecular Weight: The nitro group in this compound contributes to its higher molecular weight (307.02 g/mol) compared to non-nitro analogs like 4-Fluoro-6-iodo-1H-indazole (262.02 g/mol) .
  • Halogen Effects : Bromine substituents (e.g., 6-Bromo-4-fluoro-1H-indazole) reduce molecular weight compared to iodine analogs but may limit utility in radioimaging due to bromine’s lower isotopic versatility .

Biological Activity

6-Fluoro-3-iodo-4-nitro-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H4_4FIN2_2O2_2. The structure includes an indazole ring with fluorine, iodine, and nitro substituents, which contribute to its unique chemical properties. The presence of halogens enhances lipophilicity, facilitating cellular membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Nucleophilic Substitution Reactions : The halogen atoms (fluorine and iodine) make the compound susceptible to nucleophilic attacks, which can lead to the formation of biologically active derivatives.
  • Bioreduction : The nitro group can be reduced to an amino group, generating reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. Studies indicate that it may inhibit specific kinases involved in tumor growth and proliferation. For instance, molecular docking studies have shown stable binding interactions with key proteins implicated in cancer pathways .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens. The compound's structural features may enhance its efficacy against bacterial infections.
  • Antifungal Activity : Similar derivatives of indazole have shown promise in antifungal applications, particularly against Candida species. This suggests that this compound could be a candidate for further antifungal research.

Case Studies

Several studies have highlighted the biological potential of indazole derivatives, including this compound:

Study 1: Anticancer Efficacy

A study investigated the anticancer properties of various indazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics. Molecular dynamics simulations supported the hypothesis that the compound effectively binds to key oncogenic proteins .

Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, researchers tested this compound against a panel of bacterial strains. The compound demonstrated moderate activity, suggesting potential for development as a new antimicrobial agent.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
6-Fluoro-3-chloro-4-nitro-1H-indazole Chlorine instead of iodineModerate anticancer activity
6-Fluoro-3-bromo-4-nitro-1H-indazole Bromine instead of iodineAntimicrobial properties
6-Fluoro-3-amino-4-nitro-1H-indazole Amino group replacing nitroEnhanced bioactivity

The presence of halogens significantly influences the reactivity and biological interactions of these compounds, underscoring the importance of structural modifications in drug design.

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